Endoxifen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Estrogen Signaling in Breast Cancer

Estrogen plays a vital role in breast cancer development and progression. Endoxifen's ability to bind to estrogen receptors (ERs) makes it a valuable tool for researchers to study how estrogen signaling pathways influence breast cancer cells. By investigating how Endoxifen interacts with ERs and affects downstream signaling cascades, scientists can gain insights into potential therapeutic targets for ER+ breast cancer [].

For instance, studies employ Endoxifen to explore how it modulates the expression of genes involved in cell proliferation, survival, and migration in breast cancer cells []. This knowledge can pave the way for the development of drugs that target specific components of the estrogen signaling pathway and potentially offer more effective treatments.

Investigating Endoxifen's Potential for New Therapeutic Applications

Endoxifen's established role in breast cancer treatment has spurred research into its potential efficacy against other diseases. Studies are exploring the use of Endoxifen in the prevention or treatment of conditions like endometrial cancer, bone loss, and even neurodegenerative diseases like Alzheimer's [, , ].

For example, researchers are investigating whether Endoxifen can prevent the development of endometrial cancer in high-risk women. Additionally, studies are evaluating Endoxifen's ability to protect bone health in postmenopausal women experiencing bone loss, a common side effect of decreased estrogen levels [].

Endoxifen is a potent active metabolite of tamoxifen, primarily generated in vivo through the action of the cytochrome P450 enzyme CYP2D6. It is classified as a selective estrogen receptor modulator (SERM) and has been identified as a significant compound in the treatment of estrogen receptor-positive breast cancer. Endoxifen exhibits both estrogenic and antiestrogenic activities, with its binding affinity to estrogen receptors being approximately 25% that of estradiol . Its unique pharmacological profile allows it to be effective in patients who have not responded to other hormonal therapies, including aromatase inhibitors and fulvestrant .

Endoxifen acts as a SERM, exhibiting both estrogenic and antiestrogenic effects depending on the tissue type []. It binds to estrogen receptors (ER) with lower affinity compared to natural estrogen but can exert either agonistic (estrogen-mimicking) or antagonistic (estrogen-blocking) effects depending on the target tissue. In ER+ breast cancer cells, Endoxifen primarily acts as an antagonist, preventing the growth-promoting effects of estrogen. Additionally, research suggests Endoxifen might have an ER-independent mechanism of action, potentially involving the inhibition of protein kinase C (PKC), a signaling molecule involved in cell growth and proliferation [].

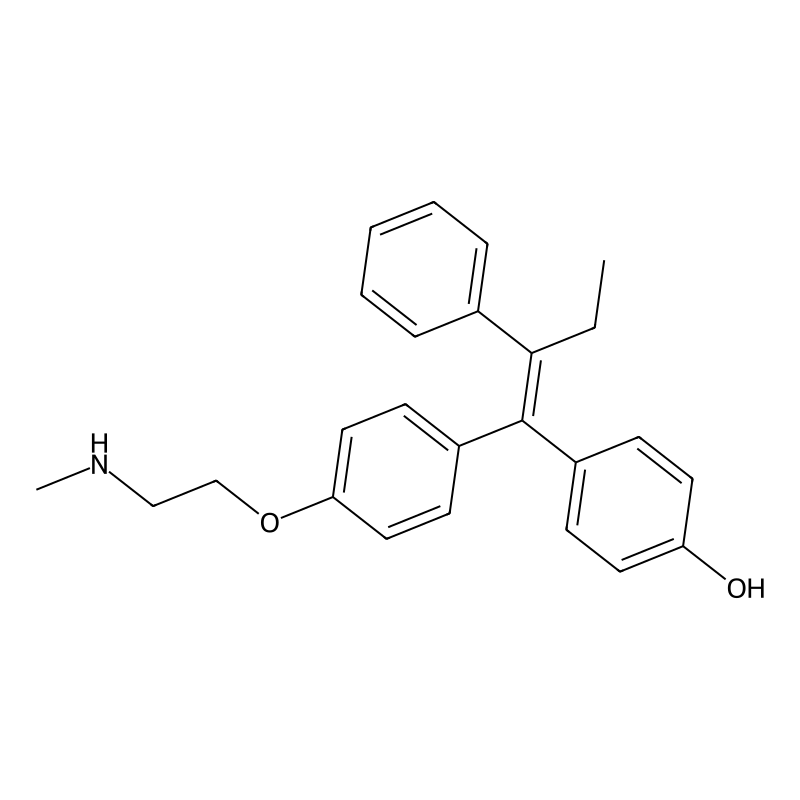

The synthesis of endoxifen occurs through the metabolic conversion of tamoxifen. Initially, tamoxifen is metabolized by CYP2D6 into 4-hydroxy-tamoxifen, which is then further metabolized into endoxifen. The chemical structure of endoxifen can be represented by the IUPAC name 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol, with a molecular formula of C25H27NO2 and a molar mass of approximately 373.496 g/mol .

Endoxifen's biological activity is primarily characterized by its role as an antagonist at estrogen receptors, particularly the estrogen receptor alpha (ERα). It competitively inhibits estradiol binding to these receptors, effectively blocking estrogen-mediated signaling pathways that promote breast cancer cell proliferation . Additionally, endoxifen has been shown to induce apoptosis and cell cycle arrest in breast cancer cells at higher concentrations, suggesting distinct mechanisms of action compared to other antiestrogens like 4-hydroxy-tamoxifen . Notably, endoxifen also interacts with protein kinase C pathways, exhibiting greater potency in inhibiting these enzymes compared to tamoxifen .

Endoxifen has been investigated for its therapeutic applications in several areas:

- Breast Cancer Treatment: Primarily used for patients with estrogen receptor-positive breast cancer who have not responded to standard therapies.

- Bipolar Disorder: Recently approved in India for treating acute manic episodes associated with Bipolar I disorder under the brand name Zonalta .

- Research: Ongoing studies are exploring its potential roles in other cancers and conditions influenced by estrogen signaling.

Research indicates that endoxifen's efficacy can be influenced by various factors, including genetic polymorphisms affecting CYP2D6 activity. Patients with reduced CYP2D6 function may experience lower levels of endoxifen, leading to diminished therapeutic effects. Additionally, certain drugs that inhibit CYP2D6 can also reduce endoxifen levels, highlighting the importance of drug-drug interactions in clinical outcomes . Studies have also shown that endoxifen can modulate signaling pathways involving protein kinases, further elucidating its complex interactions within cellular environments .

Endoxifen shares structural and functional similarities with several other compounds derived from tamoxifen and related SERMs. Here are some comparable compounds:

| Compound Name | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Tamoxifen | Parent compound | SERM; antagonizes estrogen receptors | Prodrug requiring metabolic activation |

| 4-Hydroxy-tamoxifen | Direct metabolite | Potent antiestrogen; higher ER affinity | More effective than tamoxifen itself |

| N-Desmethyl-tamoxifen | Intermediate metabolite | Weaker antiestrogenic activity | Less potent than endoxifen |

| Afimoxifene | Related metabolite | SERM; similar antiestrogenic properties | Higher affinity for ERα compared to endoxifen |

Endoxifen's unique position arises from its potent antiestrogenic effects at lower concentrations and its ability to induce apoptosis in breast cancer cells more effectively than its predecessors. This profile makes it a valuable candidate for further research and clinical applications in oncology and beyond .

The development of stereoselective synthesis strategies for Z-endoxifen represents a critical advancement in the production of this potent tamoxifen metabolite. Z-endoxifen, the more pharmacologically active isomer compared to its E-counterpart, requires specialized synthetic approaches to achieve the desired stereochemical outcome with high selectivity and yield [1] [2].

The most significant breakthrough in stereoselective Z-endoxifen synthesis was achieved through a multi-gram scale synthetic route capable of delivering 37 grams of the drug with greater than 97% purity and a Z/E ratio exceeding 99% after trituration [1] [2]. This method represents a substantial improvement over previous approaches that typically yielded mixtures requiring extensive purification. The synthetic pathway employs a carefully optimized sequence of reactions that minimize E-isomer formation while maximizing Z-isomer selectivity.

A key innovation in stereoselective synthesis involves the strategic use of McMurry coupling reactions. The McMurry coupling reaction serves as a pivotal synthetic step in the preparation of triarylethylene analogues, including endoxifen derivatives [3]. This reaction utilizes low valent titanium generated from TiCl₃ or TiCl₄ with LiAlH₄ in tetrahydrofuran to induce reductive deoxygenation of carbonyls to form the desired alkene products [3] [4]. The reaction proceeds through two successive steps: reductive dimerization of starting ketones to form carbon-carbon bonds, followed by deoxygenation of the 1,2-diolate intermediate to generate the alkene product.

The stereochemical control in endoxifen synthesis has been enhanced through the development of specialized recrystallization techniques. Studies have demonstrated that isopropyl acetate serves as a particularly effective first solvent for recrystallization, where the E-isomer crystallizes preferentially and exhibits significantly lower solubility compared to the Z-isomer [5]. This differential solubility enables efficient separation, with the first mother liquor achieving a Z/E ratio at least 1.3 times greater than the input crystalline solid. Sequential recrystallizations from different solvent systems, including methanol, ethanol, or acetone as second solvents, can achieve Z/E ratios greater than 20:1 [5].

Synthesis Optimization and Yield Enhancement

The optimization of reaction conditions has proven crucial for achieving high yields in stereoselective Z-endoxifen synthesis. Temperature control during the synthesis process significantly impacts both yield and stereoselectivity. Reactions conducted at controlled temperatures between 55°C and 88°C in isopropyl acetate have shown the ability to equilibrate E/Z ratios from less than 1:1 to approximately 1:1, providing a foundation for subsequent purification steps [5].

Protective group strategies have been employed to enhance reaction robustness and scalability. The use of tailored protective groups on key molecular positions prevents unwanted side reactions and facilitates purification processes [6]. The Dutch company Syncom demonstrated successful scale-up of this protective group strategy, rendering the synthesis more robust for industrial applications.

The serendipitous discovery that Z/E ratios could be improved from 70:30 to 95:5 in favor of the Z-isomer at an earlier stage in the synthesis process revolutionized the purification approach [6] [7]. At this improved purity level, chemical trituration becomes feasible, eliminating the need for expensive high-pressure liquid chromatography purification methods traditionally required for endoxifen isolation.

Catalytic Approaches in Tamoxifen Metabolite Generation

Catalytic systems play a fundamental role in the efficient generation of endoxifen and related tamoxifen metabolites. The enzymatic conversion pathways naturally occurring in biological systems have been adapted and optimized for synthetic applications, providing insights into the development of biomimetic catalytic approaches.

The primary biological catalyst responsible for endoxifen formation is cytochrome P450 2D6, which mediates the oxidation of N-desmethyltamoxifen to endoxifen [8] [9]. This enzymatic system operates under mild conditions at physiological temperature (37°C) and demonstrates remarkable selectivity for Z-isomer formation. Understanding the mechanistic details of CYP2D6 catalysis has informed the development of synthetic analogues that can replicate this selectivity under laboratory conditions.

Low valent titanium systems represent one of the most effective catalytic approaches for endoxifen synthesis. The TiCl₄/zinc system operates effectively at 80°C and provides excellent yields when properly optimized [4]. The reaction mechanism involves the generation of titanium(II) species through reduction of TiCl₄ with zinc powder, followed by coordination and coupling of carbonyl substrates. This system demonstrates particular effectiveness for McMurry coupling reactions that form the central carbon-carbon double bond in the endoxifen structure.

Alternative titanium-based catalytic systems include the TiCl₃/LiAlH₄ combination, which operates under reflux conditions in tetrahydrofuran [3]. This system generates low valent titanium species through careful addition of LiAlH₄ to TiCl₃ solutions, followed by heating at reflux. The resulting titanium species effectively mediates the reductive coupling of ketone substrates to form the desired alkene products with good E/Z selectivity.

Palladium-Catalyzed Approaches

Palladium-catalyzed methodologies have emerged as powerful tools for endoxifen derivative synthesis. The PdCl₂(dppf)-catalyzed borylation system using bis(pinacolato)diboron in the presence of potassium acetate represents a versatile approach for introducing boronic acid functionality [10]. This catalytic system operates at 80°C in dioxane and provides excellent yields of boronate ester intermediates that can be further elaborated to endoxifen derivatives.

The palladium-catalyzed approach offers several advantages, including mild reaction conditions, high functional group tolerance, and excellent regioselectivity. The bis(pinacolato)diboron reagent serves as an effective boron source, while the PdCl₂(dppf) catalyst provides the necessary activation for carbon-boron bond formation. Subsequent treatment with methyllithium at -78°C effects removal of protecting groups and completion of the synthetic sequence [10].

Biocatalytic Systems

The exploration of biocatalytic approaches has provided valuable insights into selective endoxifen formation. Recombinant CYP2D6 systems have been employed for the selective conversion of 4-hydroxytamoxifen to endoxifen under controlled conditions [11]. These systems operate in phosphate buffer at pH 7.4 with magnesium cofactors and demonstrate excellent selectivity for Z-isomer formation. The yield of endoxifen from such biocatalytic conversions exceeds 50%, with specific activities reaching 36 Ci/mmol for radiolabeled substrates.

The advantage of biocatalytic systems lies in their inherent selectivity and mild operating conditions. However, scalability limitations and the requirement for cofactor regeneration systems present challenges for industrial implementation. Research continues into the development of robust biocatalytic platforms that can operate at industrial scales while maintaining the selectivity advantages of enzymatic catalysis.

Industrial-Scale Purification and Isolation Techniques

The development of cost-effective, scalable purification methods has been critical for the practical implementation of endoxifen production. Traditional purification approaches relied heavily on high-pressure liquid chromatography, which proved prohibitively expensive for large-scale production. Innovation in purification methodology has focused on developing alternative approaches that maintain high purity standards while dramatically reducing costs.

The most significant advancement in industrial purification is the trituration method, colloquially referred to as the "coffee filter" approach [6] [7] [12]. This method exploits the differential solubility properties of E- and Z-endoxifen isomers to achieve effective separation through simple mechanical filtration. When the crude synthesis mixture contains Z/E ratios of 95:5 or better, trituration with appropriate solvents enables removal of the remaining E-isomer through paper filtration, similar to filtering coffee grounds.

The trituration process involves dissolving the crude endoxifen mixture in a carefully selected solvent system, followed by controlled crystallization that preferentially removes the E-isomer as a solid phase. The Z-isomer remains preferentially in solution and can be recovered through simple filtration and solvent removal. This approach reduces production costs by approximately 1000-fold compared to traditional high-pressure liquid chromatography purification methods [6] [7].

Recrystallization Methodologies

Systematic recrystallization represents another crucial industrial purification technique. The process involves a series of carefully controlled recrystallization steps using different solvent systems to achieve progressive purification of the Z-isomer [5]. The first recrystallization step employs isopropyl acetate, toluene, methyl ethyl ketone, or methyl isobutyl ketone as solvents, with isopropyl acetate being particularly preferred due to its selectivity for E-isomer crystallization.

The recrystallization process can be optimized by controlling temperature profiles during crystallization. Dissolution of the input crystalline solid occurs at temperatures between 40°C and 100°C, followed by controlled cooling of 20°C to 100°C to effect crystallization [5]. This temperature control enables fine-tuning of the selectivity and yield of the purification process.

Sequential recrystallization steps using different solvent systems provide additional purification. The second recrystallization typically employs methanol, ethanol, or acetone and can be repeated multiple times to achieve Z/E ratios exceeding 20:1 [5]. The combined methodology of sequential recrystallizations greatly enhances the efficiency and productivity of the purification process compared to single-step approaches.

Column Chromatography Optimization

While less cost-effective than trituration methods, optimized column chromatography remains important for laboratory-scale purification and quality control applications. Silica gel column chromatography using carefully optimized solvent gradients can achieve excellent separation of E- and Z-isomers [13] [14]. Typical solvent systems include hexanes/ethyl acetate gradients, with ratios adjusted to optimize separation while maintaining reasonable elution times.

The development of reverse-phase high-performance liquid chromatography methods has provided analytical tools for monitoring purification effectiveness [15]. These methods employ phenyl-hexyl columns with gradient elution using ammonium formate/methanol mobile phases. The analytical methods achieve baseline separation of E- and Z-isomers with retention times optimized for rapid analysis.

Preparative-scale reverse-phase chromatography has been employed for high-purity isolation of specific isomers [15]. Semi-preparative reverse-phase high-performance liquid chromatography using specified conditions enables neat separation of geometrical isomers. The isolated E-isomer can be equilibrated in aqueous strong acid in acetonitrile or trifluoroacetic acid/dichloromethane to generate clean 1:1 mixtures of Z/E isomers for re-separation, effectively converting undesired E-isomer to the desired Z-isomer.

Stability Considerations in Manufacturing Processes

Manufacturing stability represents a critical factor in endoxifen production, as the compound demonstrates susceptibility to isomerization and degradation under certain conditions. Comprehensive stability studies have identified key parameters that must be controlled throughout the manufacturing and storage processes to maintain product quality and potency.

Temperature effects significantly impact endoxifen stability during manufacturing and storage. Studies conducted under controlled conditions demonstrate that Z-endoxifen remains stable at refrigerated temperatures (5°C) for extended periods, with 97% of the compound remaining after 12 months of storage [16]. At room temperature (25°C), stability decreases modestly, with 96% remaining after 12 months. However, elevated temperatures (40°C/75% relative humidity) cause more significant degradation, with only 87% remaining after 6 months of storage [16].

The primary degradation pathway involves isomerization from the desired Z-form to the less active E-form. This isomerization process is temperature-dependent and represents the major impurity observed in degraded samples. Under accelerated stability conditions at 40°C/75% relative humidity, the decrease in Z-endoxifen content is accompanied by a corresponding increase in E-endoxifen content, confirming isomerization as the predominant degradation mechanism.

Aqueous Formulation Stability

Aqueous formulations present particular stability challenges due to the potential for hydrolytic degradation and enhanced molecular mobility that can promote isomerization [16]. Studies of aqueous endoxifen formulations monitored over 15 days at room temperature and 45°C demonstrate that the compound remains essentially unchanged at room temperature throughout the monitoring period. However, significant degradation occurs at elevated temperatures, with Z-endoxifen content decreasing from 98% to 75% over 15 days at 45°C.

In aqueous systems, E-endoxifen emerges as the primary degradation product, accounting for 25.2% of total chromatographic area after 15 days at 45°C, compared to initial levels of 2.3% [16]. Additional minor impurities are observed but together account for less than 1.5% of total area, indicating that isomerization rather than chemical degradation represents the primary stability concern.

The formulation matrix significantly influences stability performance. Placebo studies conducted in parallel demonstrate that excipient interactions do not contribute significantly to degradation, suggesting that the observed instability is intrinsic to the endoxifen molecule rather than resulting from formulation incompatibilities.

Light Stability and Photodegradation

Photostability assessments indicate that endoxifen demonstrates good stability under normal laboratory lighting conditions [17]. Studies comparing trans-4-hydroxytamoxifen and endoxifen under standard laboratory storage conditions over extended periods show that both compounds are insensitive to light exposure under regular laboratory handling conditions. This photostability simplifies manufacturing and handling requirements, as special light protection measures are not necessary under normal processing conditions.

However, analytical procedures typically employ amber glassware and yellow light conditions to minimize any potential photodegradation during sample preparation and analysis [18]. These precautions, while not strictly necessary based on stability data, represent good manufacturing practices for maintaining product quality.

Stabilization Strategies

Several stabilization approaches have been developed to enhance endoxifen stability during manufacturing and storage. The addition of antioxidants such as ascorbic acid (66.67 ng/mL) in methanol extraction solvents prevents degradation of sensitive metabolites like endoxifen catechol [18]. Without antioxidant protection, over 50% of endoxifen catechol degrades within 2 hours in plasma extracts stored in chilled autosamplers.

Temperature control represents the most critical stabilization parameter. Manufacturing processes should be designed to minimize exposure to elevated temperatures, with storage recommendations favoring refrigerated conditions when possible. For routine handling and short-term storage, ambient temperatures are acceptable, but long-term storage should employ refrigerated conditions to maximize shelf life.

Container considerations include the use of amber glassware to provide additional protection against potential photodegradation, although this appears to be more of a precautionary measure than a strict requirement based on current stability data. Tight sealing of containers prevents moisture ingress and minimizes exposure to atmospheric conditions that could promote degradation.

The development of stabilized formulations has focused on optimizing pH conditions and excipient selection to minimize isomerization potential. Mildly acidic conditions (pH 4.3) using ammonium formate buffer systems have proven effective for analytical applications and may provide guidance for formulation pH optimization [16].

Endoxifen formation primarily occurs through cytochrome P450-mediated biotransformation pathways, with Cytochrome P450 2D6 serving as the principal enzyme responsible for the metabolic activation of tamoxifen to endoxifen [1] [2]. The enzymatic conversion follows two distinct pathways: the major route involves Cytochrome P450 2D6-mediated hydroxylation of N-desmethyltamoxifen to endoxifen, while a minor pathway involves Cytochrome P450 3A4/5-mediated demethylation of 4-hydroxytamoxifen [2] [3].

Kinetic studies have demonstrated that Cytochrome P450 2D6 exhibits substrate inhibition characteristics in endoxifen formation, with apparent kinetic parameters showing a Km value of 5.1 ± 0.4 μM and Vmax of 1128 ± 57 pmol/min/mg protein [4]. The formation rate of endoxifen by Cytochrome P450 2D6 reaches 0.86 pmol/pmol P450/min, significantly higher than other contributing enzymes [5]. Population pharmacokinetic modeling studies indicate that Cytochrome P450 2D6 and Cytochrome P450 3A enzyme activities together explain 54% of the observed variability in endoxifen formation, reducing inter-individual variability from 55% to 25% [2].

The metabolic activation process is highly dependent on Cytochrome P450 2D6 phenotype, with extensive metabolizers achieving endoxifen plasma concentrations above 22.0 ng/mL, while poor metabolizers exhibit concentrations ranging from 1.5 to 3.1 ng/mL [6]. Cytochrome P450 3A5 also contributes to endoxifen metabolism, primarily in the formation of norendoxifen from endoxifen, with a formation rate of 0.26 pmol/pmol P450/min [5]. Minor contributions from Cytochrome P450 1A2, Cytochrome P450 2C9, and Cytochrome P450 2C19 have been documented, though these enzymes demonstrate at least 6-fold lower activity compared to Cytochrome P450 2D6 and Cytochrome P450 3A5 [5].

| Enzyme | Km (μM) | Vmax (pmol/min/mg) | Formation Rate (pmol/pmol P450/min) | Primary Pathway |

|---|---|---|---|---|

| Cytochrome P450 2D6 | 5.1 | 1128 | 0.86 | N-desmethyltamoxifen → Endoxifen |

| Cytochrome P450 3A5 | 47.8 | 35.39 | 0.26 | Endoxifen → Norendoxifen |

| Cytochrome P450 1A2 | N/A | Low | <0.14 | Minor contribution |

| Cytochrome P450 2C9 | N/A | Low | <0.14 | Minor contribution |

| Cytochrome P450 2C19 | N/A | Low | <0.14 | Minor contribution |

Interspecies Variation in Hepatic Metabolism

Comparative metabolic studies utilizing hepatocytes from multiple species reveal substantial interspecies differences in endoxifen biotransformation patterns [7] [8]. Human hepatocytes demonstrate remarkable stability of endoxifen, with parent compound levels remaining more than 20-fold higher than endoxifen glucuronide levels and over 5-fold higher than endoxifen sulfate levels after 4 hours of incubation [7]. This metabolic stability distinguishes human endoxifen metabolism from that observed in commonly used preclinical species.

Non-human primates exhibit the closest metabolic similarity to humans, with endoxifen levels approximately 4 times higher than endoxifen glucuronide levels and 8 times higher than endoxifen sulfate levels after 4 hours of incubation [7]. Rodent species demonstrate intermediate metabolic patterns, with rats showing slightly higher parent drug levels compared to endoxifen glucuronide and minimal endoxifen sulfate formation [7]. Dogs exhibit unique metabolic characteristics with comparable levels of endoxifen and endoxifen glucuronide, alongside elevated sulfation activity where endoxifen sulfate reaches approximately two-thirds the levels of parent compound and endoxifen glucuronide [7].

Rabbits and minipigs display extensively different metabolic profiles characterized by rapid and extensive glucuronidation. In these species, endoxifen glucuronide levels exceed parent drug levels by more than 5-fold after 4 hours of incubation, while endoxifen sulfate formation remains minimal [7]. Pharmacokinetic studies in female rats and dogs demonstrate that direct endoxifen administration results in 100-fold and 10-fold greater exposure, respectively, compared to equivalent doses of tamoxifen [9]. The terminal elimination half-life values are 6.3 hours in rats and 9.2 hours in dogs, with plasma clearance values of 2.4 L/h/kg and 0.4 L/h/kg, respectively [9].

| Species | Parent Drug Level (relative) | Endoxifen Glucuronide (relative) | Endoxifen Sulfate (relative) | Primary Metabolic Pattern |

|---|---|---|---|---|

| Human | 20-fold higher | 1x (reference) | 1x (reference) | Stable parent |

| Non-human Primates | 4-fold higher | 4x lower | 8x lower | Similar to human |

| Rat | Slightly higher | ~1x | Very low | Intermediate |

| Dog | Comparable | ~1x | 2/3 of parent | High sulfation |

| Rabbit | <0.2-fold | >5-fold higher | Very low | Extensive glucuronidation |

| Minipig | <0.2-fold | >5-fold higher | Very low | Extensive glucuronidation |

Phase II Conjugation Reactions: Glucuronidation and Sulfation

Endoxifen undergoes extensive phase II conjugation through glucuronidation and sulfation pathways, representing major mechanisms of metabolite elimination [10] [11]. Uridine Diphosphate Glucuronosyltransferase enzymes, particularly Uridine Diphosphate Glucuronosyltransferase 1A8, Uridine Diphosphate Glucuronosyltransferase 1A10, and Uridine Diphosphate Glucuronosyltransferase 2B7, exhibit the highest overall O-glucuronidating activity against trans-endoxifen [10]. Uridine Diphosphate Glucuronosyltransferase 2B7 demonstrates the highest binding affinity with a Km value of 3.7 μM for trans-4-hydroxytamoxifen glucuronidation [10].

Uridine Diphosphate Glucuronosyltransferase 1A10 shows exceptional activity against cis-endoxifen, exhibiting 10-fold higher overall O-glucuronidating activity compared to other glucuronosyltransferases [10]. Uridine Diphosphate Glucuronosyltransferase 2B15 also demonstrates very high activity against cis-endoxifen metabolites [12]. Functional polymorphisms in these enzymes significantly impact endoxifen clearance, with variants such as Uridine Diphosphate Glucuronosyltransferase 1A8 173Ala/277Tyr showing complete loss of glucuronidation activity against both 4-hydroxytamoxifen and endoxifen isomers [13].

Sulfation of endoxifen is primarily mediated by Sulfotransferase 1A1 and Sulfotransferase 1C4, which represent the major sulfotransferases responsible for endoxifen sulfate conjugation [11]. Sulfotransferase 1A1 demonstrates potent inhibition characteristics, with endoxifen acting as a competitive inhibitor of Sulfotransferase 2A1-catalyzed sulfation of dehydroepiandrosterone and pregnenolone, exhibiting Ki values of 2.8 μM and 3.5 μM, respectively [14]. The sulfation pathway is particularly important in cellular models, where expression of Sulfotransferase 1A1 in breast cancer cells significantly increases 4-hydroxytamoxifen-induced apoptosis by over 80% compared to control cells [15].

| Enzyme Family | Substrate Specificity | Relative Activity | Km (μM) | Clinical Relevance |

|---|---|---|---|---|

| Uridine Diphosphate Glucuronosyltransferase 1A8 | trans-Endoxifen | High | N/A | Extrahepatic |

| Uridine Diphosphate Glucuronosyltransferase 1A10 | cis-Endoxifen | Very High | N/A | Extrahepatic |

| Uridine Diphosphate Glucuronosyltransferase 2B7 | trans-Endoxifen | High | 3.7 | Hepatic |

| Uridine Diphosphate Glucuronosyltransferase 2B15 | cis-Endoxifen | Very High | N/A | Hepatic |

| Sulfotransferase 1A1 | Endoxifen sulfation | Major enzyme | N/A | Major pathway |

| Sulfotransferase 1C4 | Endoxifen sulfation | Major enzyme | N/A | Major pathway |

Pharmacokinetic Modeling of Metabolite Interconversion

Population pharmacokinetic modeling has established comprehensive frameworks for understanding endoxifen disposition and metabolite interconversion [16] [17]. A two-compartment model with oral depot and linear elimination adequately describes Z-endoxifen pharmacokinetics, with estimated apparent total clearance of 4.89 L/h, apparent central volume of distribution of 323 L, and apparent peripheral volume of distribution of 39.7 L [17]. These parameters incorporate weight-effect exponents of 0.75, 1.0, and 1.0, respectively, indicating allometric scaling relationships [17].

Physiologically-based pharmacokinetic modeling demonstrates that the metabolic interconversion between tamoxifen and endoxifen involves complex multi-step pathways [18]. The models incorporate Cytochrome P450 2D6 and Cytochrome P450 3A4/5 enzyme activities as covariates, enabling simulation of pharmacokinetics after single and repeated oral tamoxifen doses in dependence of Cytochrome P450 2D6 phenotype [18]. Detailed mass balance analysis provides support for the hypothesis that endoxifen formation from 4-hydroxytamoxifen represents a more prominent pathway than previously recognized [18].

Covariate analysis identifies several factors significantly influencing endoxifen pharmacokinetic parameters. Body weight affects clearance with an exponent of 0.75, while race influences oral clearance independently of weight effects [17]. Aspartate aminotransferase levels significantly impact the absorption rate constant, suggesting hepatic function influences endoxifen bioavailability [17]. The elimination half-life of endoxifen ranges from 49.0 to 68.1 hours, depending on dose levels from 20 to 360 mg [17].

Metabolite interconversion modeling reveals that endoxifen formation requires consideration of upstream metabolic steps, as genes responsible for N-desmethyltamoxifen generation also predict endoxifen concentrations [19]. Cytochrome P450 2D6 genotype explains approximately 50% of endoxifen variability, while additional factors including Cytochrome P450 2C, Cytochrome P450 3A, Sulfotransferase, and Uridine Diphosphate Glucuronosyltransferase polymorphisms contribute to the remaining variability [19] [20].

| Parameter | Z-Endoxifen Value | Weight Exponent | Covariates |

|---|---|---|---|

| Apparent Clearance (CL/F) | 4.89 L/h | 0.75 | Race, Weight |

| Central Volume (V2/F) | 323 L | 1.0 | Weight |

| Peripheral Volume (V3/F) | 39.7 L | 1.0 | Weight |

| Absorption Rate (Ka) | Variable | N/A | Aspartate aminotransferase levels |

| Elimination Half-life | 49.0-68.1 h | N/A | Dose-dependent |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;

acute toxicity, dermal;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Metabolism Metabolites

Endoxifen is a known human metabolite of N-Desmethyltamoxifen and 4-Hydroxytamoxifen.

Wikipedia

Dates

[2]. Wu X, et al. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen. Breast Cancer Res. 2011 Mar 10;13(2):R27.